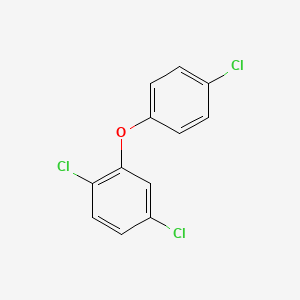

2,4',5-Trichlorodiphenyl ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

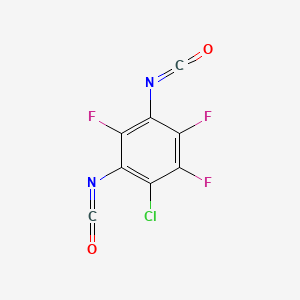

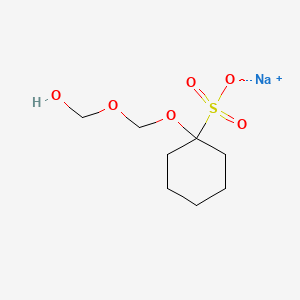

2,4’,5-Trichlorodiphenyl ether is a chemical compound belonging to the class of polychlorinated diphenyl ethers. It is characterized by the presence of three chlorine atoms attached to a diphenyl ether structure.

Preparation Methods

The synthesis of 2,4’,5-Trichlorodiphenyl ether can be achieved through several methods. One common approach is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride. Another method involves the use of silver oxide as a mild base, allowing the free alcohol to react directly with the alkyl halide .

Industrial production methods for 2,4’,5-Trichlorodiphenyl ether often involve the chlorination of diphenyl ether under controlled conditions. This process requires the use of chlorine gas and a catalyst, typically iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms on the diphenyl ether structure .

Chemical Reactions Analysis

2,4’,5-Trichlorodiphenyl ether undergoes various chemical reactions, including:

Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids such as hydrobromic acid or hydroiodic acid.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acidic cleavage typically results in the formation of phenols and alkyl halides .

Scientific Research Applications

2,4’,5-Trichlorodiphenyl ether has several applications in scientific research:

Environmental Studies: It is used as a model compound to study the environmental behavior and toxicological effects of polychlorinated diphenyl ethers.

Biological Research: The compound is used to investigate the effects of chlorinated diphenyl ethers on biological systems, including their potential endocrine-disrupting properties.

Mechanism of Action

The mechanism of action of 2,4’,5-Trichlorodiphenyl ether involves its interaction with cellular components. The compound can bind to the aryl hydrocarbon receptor, a protein involved in the regulation of various biological processes . This binding can lead to changes in gene expression and disrupt normal cellular functions. Additionally, the compound’s chlorinated structure allows it to interact with lipid membranes, potentially affecting membrane integrity and function .

Comparison with Similar Compounds

2,4’,5-Trichlorodiphenyl ether is part of a larger group of polychlorinated diphenyl ethers, which includes compounds with varying numbers and positions of chlorine atoms. Similar compounds include:

2,4,4’-Trichlorodiphenyl Ether: This compound has a similar structure but with chlorine atoms at different positions.

2,3,4-Trichlorodiphenyl Ether: Another isomer with chlorine atoms at the 2, 3, and 4 positions.

The uniqueness of 2,4’,5-Trichlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects.

Properties

CAS No. |

65075-00-5 |

|---|---|

Molecular Formula |

C12H7Cl3O |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

1,4-dichloro-2-(4-chlorophenoxy)benzene |

InChI |

InChI=1S/C12H7Cl3O/c13-8-1-4-10(5-2-8)16-12-7-9(14)3-6-11(12)15/h1-7H |

InChI Key |

FZBSTAVCYOMFMD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Isocyanato-O-tolyl)methyl]-1,3-phenylene diisocyanate](/img/structure/B12669078.png)